molecular formula C18H18N6O2 B2679234 3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034354-67-9

3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No. B2679234
CAS RN: 2034354-67-9
M. Wt: 350.382
InChI Key: OZNWTQVCINWWMR-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing triazolo[4,3-b]pyridazine moieties, similar to the chemical structure , have been synthesized and evaluated for their biological activities. These activities include anti-asthmatic, antioxidant, anticancer, and antimicrobial properties. The research has focused on understanding the structure-activity relationships (SARs), optimizing the chemical structures for better biological activity, and investigating their mechanisms of action.

Anti-asthmatic and Respiratory Diseases

A study conducted by Kuwahara et al. (1997) synthesized and evaluated a series of novel compounds for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, aiming to find potential treatments for asthma and other respiratory diseases (Kuwahara et al., 1997).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized derivatives that showed significant antioxidant activity, with some compounds demonstrating greater activity than ascorbic acid. Additionally, these compounds exhibited anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Agents

Research by Kaplancikli et al. (2008) focused on the synthesis of triazole and triazolothiadiazine derivatives as novel antimicrobial agents, highlighting the diversity of applications these compounds can have in treating infectious diseases (Kaplancikli et al., 2008).

Structural and Computational Studies

Synthesis and Structure Analysis

Studies have also delved into the synthesis, structure analysis, and computational modeling of these compounds to understand their physicochemical properties and interactions with biological targets. Sallam et al. (2021) explored the structural characterization and theoretical studies of triazole pyridazine derivatives, which provided insight into their potential biological activities (Sallam et al., 2021).

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-26-18-9-7-15-21-22-16(24(15)23-18)11-20-17(25)8-6-12-10-19-14-5-3-2-4-13(12)14/h2-5,7,9-10,19H,6,8,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNWTQVCINWWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC3=CNC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

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